![molecular formula C17H20ClN3O2 B278365 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B278365.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as CP-526,536 and is used as a research tool to study the mechanism of action and physiological effects of certain receptors in the body. In
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide involves binding to and blocking the activity of the NK1R. This receptor is located in the central and peripheral nervous systems and is involved in the transmission of pain and other sensory information. By blocking the activity of NK1R, CP-526,536 can reduce pain, inflammation, and anxiety.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the release of substance P, a neuropeptide that is involved in pain and inflammation, by blocking the activity of NK1R. CP-526,536 has also been shown to reduce anxiety-like behavior in animal models, suggesting that NK1R may play a role in the development of anxiety disorders. Additionally, CP-526,536 has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide in lab experiments is its selectivity for NK1R. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the body. However, one limitation is that CP-526,536 has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research involving N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide. One area of interest is the role of NK1R in the development of addiction and the potential use of CP-526,536 as a treatment for addiction. Another area of interest is the development of more potent and selective NK1R antagonists for use in research and potential therapeutic applications. Additionally, the effects of blocking NK1R in other disease models, such as cancer and Alzheimer's disease, warrant further investigation.
Synthesis Methods
The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide involves several steps, including the reaction of 4-ethylpiperazine with 3-chloro-4-nitroaniline, followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with furan-2-carboxylic acid to form N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide.
Scientific Research Applications
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide is used as a research tool to study the mechanism of action and physiological effects of certain receptors in the body. It has been shown to be a potent and selective antagonist of the neurokinin-1 receptor (NK1R), which is involved in the regulation of pain, inflammation, and anxiety. CP-526,536 has also been used to study the role of NK1R in the development of addiction and the effects of stress on the brain.
properties
Product Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide |
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Molecular Formula |
C17H20ClN3O2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-2-20-7-9-21(10-8-20)15-6-5-13(12-14(15)18)19-17(22)16-4-3-11-23-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,22) |
InChI Key |
ALGFHGCJNGAOGX-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl |
solubility |
45.2 [ug/mL] |
Origin of Product |
United States |
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